2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, phenoxy, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common route starts with the bromination of 4-methoxyphenol to obtain 2,6-dibromo-4-methoxyphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,6-dibromo-4-methoxyphenoxy)acetic acid. The final step involves the condensation of this intermediate with N’-[(E)-[4-(dipropylamino)phenyl]methylidene]hydrazide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazide group can be reduced to form hydrazines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methoxyphenol: Shares the dibromo and methoxy functional groups.
N’-[(E)-[4-(dipropylamino)phenyl]methylidene]hydrazide: Shares the hydrazide and dipropylamino functional groups.
Uniqueness
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C22H27Br2N3O3 |
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Molecular Weight |
541.3 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H27Br2N3O3/c1-4-10-27(11-5-2)17-8-6-16(7-9-17)14-25-26-21(28)15-30-22-19(23)12-18(29-3)13-20(22)24/h6-9,12-14H,4-5,10-11,15H2,1-3H3,(H,26,28)/b25-14+ |
InChI Key |
PGKFCTHZAXJFHQ-AFUMVMLFSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br |
Origin of Product |
United States |
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